1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea
描述
This compound features a pyridazinone core substituted with a cyclopropyl group at position 3 and a urea linkage to a 2,6-difluorophenyl moiety. The pyridazinone scaffold is known for its role in modulating enzyme activity, particularly in kinase inhibition and cardiovascular therapeutics . The cyclopropyl group enhances metabolic stability, while the 2,6-difluorophenyl group contributes to target binding affinity through hydrophobic and electronic interactions.
属性
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-11-2-1-3-12(18)15(11)20-16(24)19-8-9-22-14(23)7-6-13(21-22)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMEGCMDKYHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyridazine ring with a cyclopropyl substituent and a difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 336.35 g/mol. The structural features contribute to its biological activity by influencing interactions with target proteins and pathways.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N4O |
| Molecular Weight | 336.35 g/mol |
| CAS Number | 2034267-15-5 |
The biological activity of this compound primarily involves its interaction with specific protein targets, particularly those involved in cancer cell proliferation and survival. It has been identified as a cereblon E3 ubiquitin ligase modulator , which plays a crucial role in targeted protein degradation pathways.
- Cereblon Interaction : The compound binds to cereblon, leading to the recruitment of target proteins for ubiquitination and subsequent degradation. This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
- Cell Cycle Arrest and Apoptosis : Studies have shown that this compound induces G1 cell cycle arrest and apoptosis in various cancer cell lines. This effect is mediated through the inhibition of key signaling pathways that promote cell survival and proliferation.
Biological Activity Data
Research indicates that 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea exhibits significant anticancer properties. Below is a summary of findings from various studies:
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The results suggest its potential as a therapeutic agent against breast cancer.
- A549 Lung Cancer Model : In vivo studies using A549 xenografts showed that the administration of this compound resulted in tumor size reduction, indicating its effectiveness in inhibiting tumor growth through targeted protein degradation mechanisms.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences :
Core Heterocycle: The target compound uses a pyridazinone ring, which is smaller and more polar than Goxalapladib’s 1,8-naphthyridine. Pyridazinones are associated with kinase inhibition, while naphthyridines often target metalloproteinases or phospholipases . Functional Impact: Pyridazinone’s electron-deficient nature may enhance hydrogen bonding with target proteins, whereas naphthyridine’s extended π-system in Goxalapladib facilitates hydrophobic interactions.
Substituents and Linkers: The cyclopropyl group in the target compound improves metabolic stability by resisting oxidative degradation, a feature absent in Goxalapladib.
Molecular Weight: The target compound (321.31 g/mol) falls within the “rule of five” guidelines for oral bioavailability, while Goxalapladib’s high molecular weight (718.80 g/mol) may necessitate intravenous administration.
Pharmacological and Developmental Insights
- Target Compound: Limited published data exist, but urea derivatives with pyridazinone cores are frequently explored as kinase inhibitors (e.g., VEGF or PDGFR inhibitors). The 2,6-difluorophenyl group may mimic tyrosine residues, enhancing competitive binding . Hypothetical Advantages: Improved solubility and tissue penetration due to lower molecular weight and reduced steric hindrance compared to Goxalapladib.
- Goxalapladib: Developed by GlaxoSmithKline, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a biomarker in atherosclerosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
